
Naphthalene-1,2-dicarbonyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene-1,2-dicarbonyl dichloride is an organic compound with the molecular formula C12H6Cl2O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two carbonyl chloride groups attached to the 1 and 2 positions of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: Naphthalene-1,2-dicarbonyl dichloride can be synthesized through the chlorination of naphthalene-1,2-dicarboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out under reflux conditions, where the naphthalene-1,2-dicarboxylic acid is treated with the chlorinating agent, resulting in the formation of this compound and the release of by-products such as sulfur dioxide (SO2) or phosphorus oxychloride (POCl3).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale chlorination processes similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: Naphthalene-1,2-dicarbonyl dichloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride groups are highly reactive towards nucleophiles, leading to substitution reactions where the chloride atoms are replaced by nucleophilic species such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form naphthalene-1,2-dicarboxylic acid.
Reduction: The compound can be reduced to form naphthalene-1,2-dicarboxaldehyde or naphthalene-1,2-dimethanol, depending on the reducing agent and reaction conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran (THF) under mild to moderate temperatures.
Hydrolysis: Aqueous solutions of bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used, often at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Products include naphthalene-1,2-dicarboxamides, naphthalene-1,2-dicarboxylic esters, and naphthalene-1,2-dicarboxylic thioesters.
Hydrolysis: The major product is naphthalene-1,2-dicarboxylic acid.
Reduction: Products include naphthalene-1,2-dicarboxaldehyde and naphthalene-1,2-dimethanol.
科学的研究の応用
Naphthalene-1,2-dicarbonyl dichloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions, enabling the study of protein function and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of naphthalene-1,2-dicarbonyl dichloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride groups are electrophilic, making them susceptible to attack by nucleophiles. This reactivity allows the compound to acylate various nucleophilic species, forming stable covalent bonds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
類似化合物との比較
Naphthalene-2,3-dicarbonyl dichloride: Similar in structure but with carbonyl chloride groups at the 2 and 3 positions.
Phthaloyl chloride (benzene-1,2-dicarbonyl dichloride): Contains a benzene ring with carbonyl chloride groups at the 1 and 2 positions.
Terephthaloyl chloride (benzene-1,4-dicarbonyl dichloride): Contains a benzene ring with carbonyl chloride groups at the 1 and 4 positions.
Uniqueness: Naphthalene-1,2-dicarbonyl dichloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct reactivity and properties compared to its isomers and other dicarbonyl dichlorides. This uniqueness makes it valuable for targeted chemical synthesis and specialized applications in research and industry.
特性
CAS番号 |
50975-63-8 |
|---|---|
分子式 |
C12H6Cl2O2 |
分子量 |
253.08 g/mol |
IUPAC名 |
naphthalene-1,2-dicarbonyl chloride |
InChI |
InChI=1S/C12H6Cl2O2/c13-11(15)9-6-5-7-3-1-2-4-8(7)10(9)12(14)16/h1-6H |
InChIキー |
WUQGUKHJXFDUQF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14659427.png)
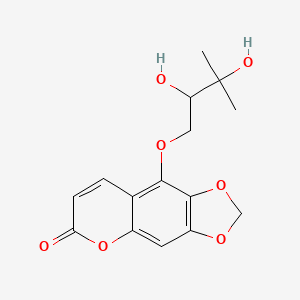

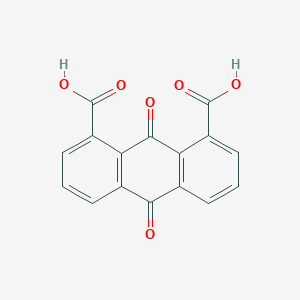
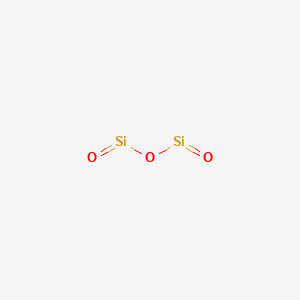
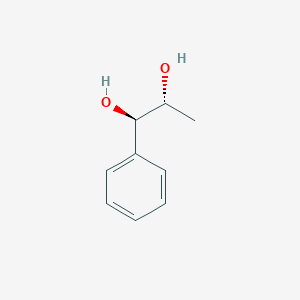
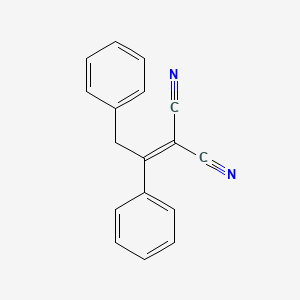
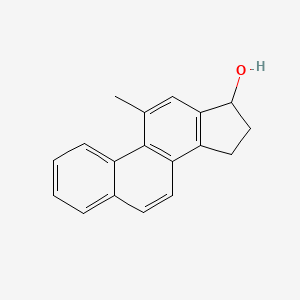
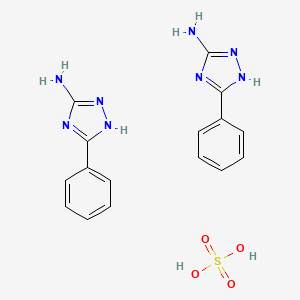
![Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate](/img/structure/B14659485.png)

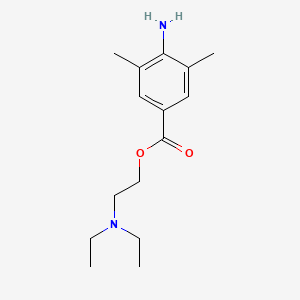
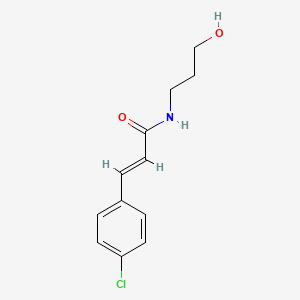
![N-[(2-Methoxy-1-phenyl-ethylidene)amino]-2,4-dinitro-aniline](/img/structure/B14659492.png)
